1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Overview
Description
1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride is a chemical compound with the CAS Number: 1187929-80-1 . It has a molecular weight of 209.12 and its IUPAC name is 2-(3-pyridinyl)-2-propanamine dihydrochloride . The compound is a light brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic enantioselective borane reduction of benzyl oximes has been used for the preparation of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H .Physical and Chemical Properties Analysis
This compound is a light brown solid . Its molecular formula is C8H14Cl2N2 and it has a molecular weight of 209.12 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydrobenzothieno Derivatives : A study by Tolkunov et al. (2013) discusses the synthesis of new 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno derivatives using cyclization processes. This research shows the chemical versatility of compounds structurally related to 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride in creating new chemical entities (Tolkunov et al., 2013).
Biological and Medicinal Chemistry
Sigma Receptor Ligands : De Costa et al. (1992) synthesized and tested derivatives related to this compound, identifying them as potent sigma receptor ligands. This indicates potential applications in neuropharmacology and the development of therapeutic agents (De Costa et al., 1992).
Antibacterial Activities : Demirayak et al. (1999) synthesized derivatives of 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole, showing notable antibacterial activity. This suggests the utility of similar structures in developing new antibacterial agents (Demirayak et al., 1999).
DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) studied Cu(II) complexes of ligands structurally related to this compound, showing DNA binding propensity and cytotoxicity towards cancer cell lines, indicating potential in cancer research (Kumar et al., 2012).
Catalysis and Organic Synthesis
Catalytic Enantioselective Borane Reduction : Huang et al. (2010, 2011) discuss the catalytic enantioselective borane reduction of benzyl oximes, including (S)-1-Pyridin-3-yl-ethylamine hydrochloride. This research contributes to the field of asymmetric synthesis and catalysis (Huang et al., 2010), (Huang et al., 2011).
Photoredox/Nickel Catalysis : Xu et al. (2021) reported on merging photoredox/nickel catalysis for cross-electrophile coupling of aziridines with pyridin-1-ium salts, involving derivatives of this compound. This illustrates its role in advanced organic synthesis techniques (Xu et al., 2021).
Ethylene Oligomerization Studies : Nyamato et al. (2015, 2016) explored the use of (amino)pyridine ligands related to this compound in nickel(II) complexes for ethylene oligomerization, showing potential applications in polymer chemistry (Nyamato et al., 2015), (Nyamato et al., 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can affect nerve impulse transmission, leading to changes in behavior and movement. Additionally, this compound can interact with other proteins and enzymes involved in cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of acetylcholinesterase, leading to changes in nerve impulse transmission . This can result in behavioral changes and movement impairments. Furthermore, this compound can impact oxidative stress levels in cells, affecting various cellular components and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to acetylcholinesterase, inhibiting its activity and affecting nerve impulse transmission . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged nerve signaling. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in behavior and physiology . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including behavioral changes and movement impairments.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in oxidative stress responses, affecting the production of reactive oxygen species and other metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within cells can influence its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-pyridin-3-ylpropan-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOFNTGSKWLCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.